molecular formula C12H11NO2 B5720961 N-cyclopropyl-1-benzofuran-2-carboxamide

N-cyclopropyl-1-benzofuran-2-carboxamide

Cat. No. B5720961
M. Wt: 201.22 g/mol
InChI Key: YRAMLEGGJKHCIZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-benzofuran-2-carboxamide (CBF) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CBF is a benzofuran derivative that has been shown to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-1-benzofuran-2-carboxamide is not fully understood, but it is thought to act on multiple targets in the central nervous system. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Furthermore, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it a reliable compound for use in experiments. Additionally, this compound has been extensively studied and has a well-established pharmacological profile, making it a useful tool for investigating the mechanisms of action of other compounds. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which may limit its use in some assays. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are several future directions for research on N-cyclopropyl-1-benzofuran-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of epilepsy and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-1-benzofuran-2-carboxamide involves the reaction of cyclopropylamine with 2-bromo-1-benzofuran in the presence of a palladium catalyst. The resulting compound is then treated with acetic anhydride to yield this compound. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy, with comparable efficacy to the commonly used antiepileptic drug, valproic acid. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been found to have analgesic properties, reducing pain in animal models of neuropathic and inflammatory pain.

properties

IUPAC Name

N-cyclopropyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h1-4,7,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAMLEGGJKHCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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